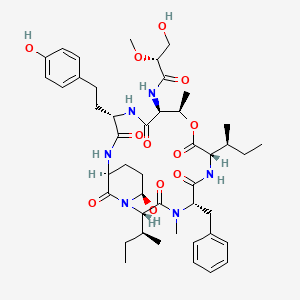

Cyanopeptolin 880

Descripción

Propiedades

Fórmula molecular |

C45H64N6O12 |

|---|---|

Peso molecular |

881 g/mol |

Nombre IUPAC |

(2R)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-3-hydroxy-2-methoxypropanamide |

InChI |

InChI=1S/C45H64N6O12/c1-8-25(3)36-45(61)63-27(5)37(49-41(57)34(24-52)62-7)42(58)46-31(20-17-28-15-18-30(53)19-16-28)39(55)47-32-21-22-35(54)51(43(32)59)38(26(4)9-2)44(60)50(6)33(40(56)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-54H,8-9,17,20-24H2,1-7H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1 |

Clave InChI |

AQKSWWARSJIVMX-LUSPZTBSSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)OC)C |

SMILES canónico |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(CO)OC)C |

Sinónimos |

cyanopeptolin 880 |

Origen del producto |

United States |

Advanced Structural Elucidation and Characterization of Cyanopeptolin 880

Core Structural Features of Cyanopeptolins

Cyanopeptolins are a class of nonribosomal peptides produced by various cyanobacteria. mdpi.com Their intricate structures are a subject of extensive research, revealing a conserved core with significant variability in certain amino acid positions.

Delineation of the Macrocyclic Depsipeptide Architecture

Cyanopeptolins are characterized as cyclic depsipeptides. nih.govacs.org This architecture consists of a ring of amino acids closed by at least one ester bond, in addition to the typical peptide bonds. Specifically, in many cyanopeptolins, the hydroxyl group of a threonine residue forms an ester linkage with the carboxyl group of another amino acid, creating the macrocycle. nih.gov This cyclic structure provides rigidity and resistance to enzymatic degradation. semanticscholar.org The core ring is typically composed of six amino acid residues. researchgate.net

Characterization of the Conserved 3-Amino-6-hydroxy-2-piperidone (Ahp) Moiety and its Derivatives

A hallmark and defining feature of all cyanopeptolins is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) or its methylated derivatives at position 3 of the peptide ring. mdpi.comresearchgate.netmdpi.com This moiety is formed from the cyclization of a glutamic acid-γ-aldehyde with the amino group of the adjacent amino acid. nih.gov The Ahp unit is considered crucial for the biological activity of these compounds and its hemiaminal structure contributes to potential chemical instability. researchgate.netmdpi.com The construction of the Ahp moiety can be confirmed through spectroscopic techniques, particularly TOCSY and HMBC experiments in NMR. nih.govacs.org

Analysis of Variable Amino Acid Residues, with Focus on Cyanopeptolin 880's Homotyrosine Content

While the Ahp moiety is conserved, other positions within the cyanopeptolin structure exhibit high variability. For instance, position 2 is often occupied by tyrosine or arginine variants, which can significantly influence the compound's biological activity. mdpi.com Similarly, position 5 is frequently held by methylated aromatic amino acids like tyrosine or phenylalanine. mdpi.com

This compound is distinguished by the presence of homotyrosine (Hty), a homolog of tyrosine with an additional methylene (B1212753) group in its side chain. acs.orgnih.govcapes.gov.br The presence of this para-disubstituted aromatic ring, characteristic of homotyrosine or tyrosine, can be initially suggested by 1H NMR analysis. acs.orgnih.gov The feeding of D-L-homotyrosine to cultures of Planktothrix agardhii has been shown to increase the production of this compound. semanticscholar.org

Methodologies for Stereochemical and Absolute Configuration Determination of this compound

The precise determination of the three-dimensional structure of this compound, including the stereochemistry of its constituent amino acids, requires a combination of advanced analytical techniques.

Application of High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESITOF-MS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESITOF-MS) is a powerful tool for determining the elemental composition of molecules with high accuracy. For this compound, HR-ESITOF-MS analysis yielded a pseudomolecular ion [M+H]+ at an m/z of 881.4645. acs.orgnih.gov This experimental value is consistent with the calculated molecular formula of C45H64N6O12. acs.orgnih.gov The observation of a prominent fragment ion at m/z 863.4533, corresponding to the loss of a water molecule ([M+H - H2O]+), further corroborates this molecular formula. acs.orgnih.gov

| Ion | Observed m/z | Molecular Formula | Calculated m/z | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 881.4645 | C₄₅H₆₄N₆O₁₂ | acs.org, nih.gov | |

| [M+H - H₂O]⁺ | 863.4533 | 863.4508 | acs.org, nih.gov |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, gHSQC, 1D TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the planar structure and stereochemistry of complex natural products like this compound.

1H and 13C NMR: Analysis of the 13C NMR and gHSQC (Heteronuclear Single Quantum Coherence) spectra of this compound indicated the presence of 45 carbon atoms, which can be broken down as follows:

Seven methyl groups

Eight methylene groups

Sixteen methine groups

Ten quaternary carbon atoms acs.orgnih.gov

The 1H NMR spectrum revealed the presence of both a para-disubstituted and a monosubstituted phenyl ring, consistent with the homotyrosine and another aromatic amino acid residue, respectively. acs.orgnih.gov

1D TOCSY and gHMBC: One-dimensional Total Correlation Spectroscopy (1D TOCSY) experiments were particularly useful in identifying the individual amino acid spin systems within the molecule. acs.orgnih.gov This technique, in conjunction with 1H and 13C NMR data, allowed for the ready identification of two isoleucine residues, a glyceric acid moiety, a β-substituted alanine, and a γ-substituted aminobutyric acid. acs.org Further analysis using Heteronuclear Multiple Bond Correlation (gHMBC) experiments helped to expand these partial structures into an N-methyl phenylalanine and a homotyrosine residue. acs.org

| Technique | Key Findings | Reference |

|---|---|---|

| ¹³C NMR & gHSQC | Indicated 7 methyl, 8 methylene, 16 methine, and 10 quaternary carbons. | acs.org, nih.gov |

| ¹H NMR | Showed signals for a para-disubstituted and a monosubstituted phenyl ring. | acs.org, nih.gov |

| 1D-TOCSY | Identified spin systems for two isoleucine residues, glyceric acid, a β-substituted alanine, and a γ-substituted aminobutyric acid. | acs.org, nih.gov |

| gHMBC | Established correlations that expanded partial structures to N-methyl phenylalanine and homotyrosine. | acs.org |

Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Amino Acid Configuration

The determination of the absolute stereochemistry of the amino acid residues within this compound is a critical step in its complete structural elucidation. Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful analytical technique for this purpose, enabling the separation and identification of stereoisomers. acs.orgmdpi.com The process for this compound involves acidic hydrolysis to break the peptide bonds and liberate the individual amino acids, followed by derivatization and analysis. acs.orgnih.gov

The primary method employed for determining the stereochemistry of the amino acids in this compound is Marfey's method. acs.org This involves the derivatization of the amino acid hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), also known as Marfey's reagent. The resulting diastereomeric derivatives can then be separated by reverse-phase HPLC and detected by mass spectrometry. The elution order of these derivatives, when compared to authentic L- and D-amino acid standards derivatized in the same manner, allows for the unambiguous assignment of the absolute configuration of each amino acid. acs.org

For this compound, the acid hydrolysate was analyzed in two separate aliquots to ensure comprehensive stereochemical assignment. acs.org One sample was first oxidized to convert the 3-amino-6-hydroxypiperid-2-one (Ahp) residue to an imide before hydrolysis. nih.gov Subsequent Marfey analysis of this oxidized sample using LC-MS in selected ion mode indicated the S-configuration (equivalent to the L-configuration for standard amino acids) for N-methylphenylalanine, threonine, and the glutamic acid that results from the degradation of the Ahp residue. acs.org

The configuration of the isoleucine residues required a different approach. Analysis was performed via chromatography on a specific chiral stationary phase (Chirex 3126, Phenomenex) using an eluent of aqueous copper(II) sulfate (B86663) and acetonitrile. acs.org When the hydrolysate of this compound was analyzed under these conditions, only a single peak was observed. This peak co-eluted precisely with the L-isoleucine standard, confirming that both isoleucine residues present in the molecule possess the L-configuration. acs.org

Additionally, the absolute configuration of the non-amino acid moiety, 2-methoxyglyceric acid, was established through analytical HPLC on a Chiracel OJ chiral stationary phase after being derivatized as a p-bromophenacyl ester. acs.orgnih.gov

The detailed findings from these chiral HPLC-MS analyses are summarized in the table below.

Research Findings on Amino Acid Configuration of this compound

| Component | Analytical Method | Chiral Reagent/Column | Eluent/Mobile Phase | Configuration |

| N-methylphenylalanine | Marfey's Method (LC-MS) | Marfey's Reagent (FDAA) | Not specified | S-configuration |

| Threonine | Marfey's Method (LC-MS) | Marfey's Reagent (FDAA) | Not specified | S-configuration |

| Glutamic acid (from Ahp) | Marfey's Method (LC-MS) | Marfey's Reagent (FDAA) | Not specified | S-configuration |

| Isoleucine | Chiral Stationary Phase HPLC | Chirex 3126 (Phenomenex) | Aqueous Copper(II) sulfate/acetonitrile | L-configuration |

| 2-methoxyglyceric acid | Chiral Stationary Phase HPLC | Chiracel OJ | Not specified | D-configuration researchgate.net |

Biosynthetic Pathways and Genetic Foundations of Cyanopeptolin 880 Production

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis of Cyanopeptolins

The biosynthesis of the diverse family of cyanopeptolins is a classic example of NRPS-mediated natural product synthesis. mdpi.com These multi-enzyme systems are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. uio.no This modular nature allows for the vast structural diversity observed within the cyanopeptolin class. oup.com

The genetic blueprint for cyanopeptolin synthesis is located within dedicated biosynthetic gene clusters (BGCs). In cyanobacteria such as Microcystis, the cyanopeptolin (or micropeptin) synthetase gene cluster is designated as mcn. mdpi.comresearchgate.net Similar gene clusters have been identified in other cyanobacterial genera, including the apd cluster in Anabaena and the oci cluster in Planktothrix. nih.govasm.org

These gene clusters are substantial, with the mcn cluster spanning approximately 31.8 kilobase pairs. researchgate.net They typically encode the core NRPS enzymes along with genes for tailoring enzymes and transport proteins, such as ABC transporters, which may be involved in the secretion of the final product. nih.govmicrobiologyresearch.org

The general organization of these gene clusters shows remarkable conservation across different genera, with similar numbers of modules and orientation of the open reading frames (ORFs). researchgate.netnih.gov For instance, the mcn cluster in Microcystis and the apd cluster in Anabaena exhibit significant similarity in their modular arrangement. researchgate.net Despite this structural conservation, key differences, such as the presence or absence of specific tailoring enzyme genes, lead to the production of distinct cyanopeptolin variants in different organisms. nih.govasm.org

Table 1: Comparison of Cyanopeptolin Biosynthetic Gene Clusters

| Feature | mcn (Microcystis) | apd (Anabaena) | oci (Planktothrix) |

| Size | ~32 kb researchgate.net | - | ~30 kb nih.gov |

| Core NRPS Genes | mcnA, mcnB, mcnC, mcnE researchgate.netscirp.org | apdA, apdB, apdD uio.no | ociA, ociB, ociC nih.gov |

| Associated Genes | ABC transporter, Halogenase (mcnD) researchgate.netmicrobiologyresearch.org | ABC transporter, Halogenase (apdC), Formyltransferase uio.nonih.gov | ABC transporter, Sulfotransferase, Glyceric acid-activating domain nih.govasm.org |

| Transcription Direction of ABC Transporter | Opposite to synthetase genes nih.gov | Downstream of synthetase genes nih.gov | Opposite to synthetase genes nih.gov |

The specificity of the NRPS machinery is primarily determined by the adenylation (A) domains within each module. nih.gov These domains are responsible for recognizing and activating the specific amino acid substrate that will be incorporated into the peptide. The A-domain's "selectivity code," a sequence of key amino acid residues within its binding pocket, dictates its substrate preference. mdpi.com The diversity of cyanopeptolins is largely a result of variations in the A-domain specificities across different NRPS gene clusters. nih.govnih.gov However, some A-domains have been shown to exhibit relaxed or multispecificity, allowing them to activate more than one type of amino acid, further contributing to the structural variety of cyanopeptolins produced by a single organism. mdpi.comnih.gov

In addition to the core synthetase modules, tailoring enzymes play a crucial role in modifying the peptide structure. These enzymes, encoded by genes within or associated with the BGC, can introduce features like halogenation, methylation, sulfation, or epimerization. uio.nonih.gov For example, the mcn gene cluster in some Microcystis strains contains a halogenase gene (mcnD) responsible for the chlorination of tyrosine residues. scirp.orgoup.com In contrast, the oci cluster in Planktothrix lacks a halogenase but instead contains genes for a sulfotransferase and a putative glyceric acid-activating domain, leading to sulfated cyanopeptolins. nih.govasm.org The presence or absence of these tailoring enzymes is a major driver of the chemical diversity observed in the cyanopeptolin family. nih.gov

Identification and Characterization of Cyanopeptolin Biosynthetic Gene Clusters (e.g., mcn gene)

Precursor-Directed Biosynthesis and Metabolite Flux in Cyanopeptolin 880 Production

The production of specific cyanopeptolin variants like this compound, which is characterized by the presence of a homotyrosine (Hty) residue, is dependent on the availability of the necessary amino acid precursors. nih.govnih.gov The interplay between precursor supply and the biosynthetic machinery's capacity to incorporate them dictates the final metabolic output.

The production of this compound has been directly linked to the availability of its characteristic non-proteinogenic amino acid, homotyrosine. nih.govacs.org In laboratory studies with the cyanobacterium Planktothrix agardhii strain CYA 126/8, this compound was not detected when the organism was grown in standard, unsupplemented medium. nih.gov However, when the culture was fed with synthetically prepared homotyrosine, the production of homotyrosine-containing peptides, including this compound, was induced. nih.govacs.org

This demonstrates that the NRPS machinery of this Planktothrix strain is capable of recognizing and incorporating homotyrosine, but the endogenous production of this precursor may be a limiting factor under certain conditions. nih.gov The successful precursor-directed biosynthesis of this compound highlights the flexibility of the NRPS system and its dependence on the intracellular pool of amino acid substrates. nih.govacs.org The experiment also led to the discovery of Cyanopeptolin 960, a sulfated version of this compound, suggesting that supplementation with homotyrosine can increase the metabolic flux through the entire biosynthetic pathway, potentially making subsequent tailoring steps like sulfation more prominent. nih.gov

The production of cyanopeptolins, including variants like this compound, is not static but is influenced by a combination of genetic predispositions and environmental factors. acs.orgresearchgate.net Genetically, the presence of the complete and functional biosynthetic gene cluster (e.g., mcn) is a prerequisite for production. scirp.org However, even strains possessing the gene cluster may not produce the corresponding peptides if the genes are inactive or pseudogenes. scirp.org

Environmental conditions significantly modulate the activity of these biosynthetic pathways. Factors such as light intensity, temperature, and nutrient availability (particularly phosphorus and nitrogen) have been shown to affect the cellular content and production rates of cyanopeptolins. acs.orgresearchgate.netnih.gov For instance, studies on Microcystis and Anabaena have shown that cyanopeptolin content can vary significantly in response to changes in light and temperature. researchgate.net While the production of some peptides correlates with the cellular growth rate, the relationship is often complex, with production sometimes decreasing as the growth rate increases under certain light and temperature conditions. researchgate.net Nutrient limitation, especially by phosphorus, can also impact peptide production. acs.orgresearchgate.net

Furthermore, transcriptomic analyses have indicated that the expression of cyanopeptolin biosynthesis genes can be regulated by diurnal cycles, with transcription occurring primarily during daylight hours. researchgate.net This complex interplay of genetic potential and environmental cues ultimately determines the metabolic flux through the cyanopeptolin pathway and the quantity of specific variants, such as this compound, that are produced.

Mechanistic Studies of Cyanopeptolin 880 Biological Activity and General Cyanopeptolin Interactions

Enzyme Inhibition Profiles of Cyanopeptolins

The inhibitory action of cyanopeptolins extends across a range of enzymes, with a pronounced effect on serine proteases. The specific structure of each cyanopeptolin variant dictates its inhibitory profile and potency.

Serine Protease Inhibition Efficacy (e.g., Trypsin, Chymotrypsin (B1334515), Elastase, Thrombin, Plasmin, Kallikrein, Proteinase-3, Cathepsin G)

Cyanopeptolins are established as potent inhibitors of a wide array of serine proteases, which are integral to numerous physiological functions.

Trypsin and Chymotrypsin: A significant number of cyanopeptolins are powerful inhibitors of both trypsin and chymotrypsin. For example, cyanopeptolins produced by Microcystis aeruginosa have demonstrated inhibitory activity against these enzymes. The inhibitory concentrations (IC50) for some cyanopeptolins against trypsin and chymotrypsin have been reported to be in the nanomolar range, signifying high potency. The nostopeptins, a subgroup of cyanopeptolins, are also known for their strong inhibition of trypsin and chymotrypsin.

Elastase: Several cyanopeptolins effectively inhibit elastase, an enzyme implicated in tissue degradation and inflammatory processes. Desmethoxy-nostopeptin A and B, for instance, have been shown to inhibit porcine pancreatic elastase. The amino acid residue at position 4 within the cyanopeptolin structure plays a crucial role in modulating elastase inhibitory activity.

Thrombin and Plasmin: Thrombin and plasmin are critical enzymes in the processes of blood coagulation and fibrinolysis. Specific cyanopeptolins isolated from Microcystis aeruginosa have exhibited inhibitory effects on both thrombin and plasmin.

Kallikrein, Proteinase-3, and Cathepsin G: These serine proteases are involved in a variety of physiological and pathological pathways. Research has indicated that certain cyanopeptolins possess inhibitory capabilities against these enzymes, with the specificity and potency of inhibition being dependent on the unique structural characteristics of each cyanopeptolin variant.

Inhibitory Activity of Various Cyanopeptolins Against Serine Proteases

| Cyanopeptolin Variant | Target Enzyme(s) | Reported IC50 (µM) | Source(s) |

|---|---|---|---|

| Cyanopeptolin 954 | Trypsin | Not specified in abstract | |

| Desmethoxy-nostopeptin A & B | Porcine Pancreatic Elastase | Not specified in abstract | |

| Various Cyanopeptolins | Chymotrypsin | 0.0003 - >50 | |

| Various Cyanopeptolins | Trypsin | 0.0003 - >50 | |

| Various Cyanopeptolins | Thrombin, Plasmin | Varies |

Protein Phosphatase Inhibition (PP1, PP2) and Other Peptidase Interactions (Aminopeptidase N, Cytosolic Peptidase, Factor XIa)

Beyond their well-documented effects on serine proteases, the interactions of cyanopeptolins with other enzyme classes have also been investigated.

Protein Phosphatases (PP1, PP2): While the inhibition of serine proteases is the hallmark of cyanopeptolins, some studies have explored their effects on protein phosphatases such as PP1 and PP2. Certain cyanobacterial peptides that are structurally related to cyanopeptolins have demonstrated inhibitory activity against these enzymes.

Other Peptidases: The interactions of cyanopeptolins with other peptidases, including aminopeptidase (B13392206) N, cytosolic peptidase, and Factor XIa, are an area of ongoing research. Some cyanopeptolins have shown weak to no inhibitory activity against these enzymes, suggesting a degree of selectivity for serine proteases.

Specific Findings for Cyanopeptolin 880's Enzymatic Activity

This compound is a specific variant that has been studied for its enzymatic inhibition profile. Research has identified this compound as a potent inhibitor of chymotrypsin. The specific amino acid composition of this compound is believed to be a key determinant of its selective inhibitory activity.

Structure-Activity Relationship (SAR) Studies for Cyanopeptolins

The remarkable diversity in the biological activities of cyanopeptolins is directly linked to their structural variations. Structure-activity relationship (SAR) studies are essential for deciphering how specific structural features influence their inhibitory potency and selectivity.

Role of Specific Amino Acid Residues (e.g., Position 2, Position 4) in Modulating Inhibitory Potency

The amino acid residues at particular positions within the cyclic core of cyanopeptolins are critical in defining their inhibitory characteristics.

Position 2: The amino acid at this position is highly variable among cyanopeptolins and significantly influences their interaction with target enzymes. For example, the presence of a basic amino acid like arginine at position 2 can enhance the inhibition of trypsin.

Position 4: The residue at position 4 is also a key determinant of inhibitory potency and selectivity. Variations at this position can alter the peptide's conformation and its binding affinity to the enzyme's active site, thereby differentiating between chymotrypsin and elastase inhibition.

Significance of Cyanopeptolin Side-Chain Variation on Biological Activity

The side-chains of the amino acid residues, particularly the exocyclic side-chain, make a substantial contribution to the biological activity of cyanopeptolins. The length, branching, and chemical properties of this side-chain can modulate the binding of the cyanopeptolin to the active site of the target enzyme. Consequently, modifications to the side-chain can result in significant changes in inhibitory potency and selectivity.

Investigational Cellular and Organismal Responses to Cyanopeptolins

In Vitro Cellular Assays (e.g., HeLa Cell Interactions)

While specific investigational studies on the direct interaction of this compound with HeLa (human cervical cancer) cells are not detailed in the reviewed scientific literature, broader studies on the cyanopeptolin class of compounds reveal significant and structurally dependent cytotoxic activity.

Research conducted on a variety of cyanopeptolins isolated from the cyanobacterium Nostoc edaphicum CCNP1411 has demonstrated that the cytotoxic effects of these peptides against HeLa cells are linked to their specific amino acid composition. nih.govresearchgate.net In these studies, the amino acid situated at position 2 of the peptide structure was found to be a key determinant of activity. nih.gov For instance, cyanopeptolins featuring a Leucine (B10760876) (Leu) residue at this position exhibited the most potent cytotoxic effects on HeLa cells. nih.gov

One particular variant, Cyanopeptolin 978 (CP 978), which contains an Arginine (Arg) residue at position 2, was shown to significantly reduce HeLa cell viability in a concentration-dependent manner. nih.gov At the highest tested concentration of 200 µg/mL, CP 978 decreased cell viability by 62.5%. nih.gov In contrast, other tested cyanopeptolins, such as CP 962 (with Arg²) and CP 985 (with Tyr²), had previously shown no cytotoxic effects on breast cancer cell lines, even at high concentrations. nih.gov This highlights the cell-line-specific and structure-dependent nature of cyanopeptolin cytotoxicity.

| Cyanopeptolin Variant | Key Structural Feature | Observed Effect on HeLa Cells | Reference |

|---|---|---|---|

| CPs with Leucine (Leu) at position 2 | Leu at position 2 | Most potent cytotoxic effect among tested variants. | nih.gov |

| CP 978 | Arg at position 2 | Significant, concentration-dependent reduction in cell viability (62.5% reduction at 200 µg/mL). | nih.gov |

Effects on Model Aquatic Organisms (e.g., Thamnocephalus platyurus, zebrafish)

The biological effects of this compound have been directly assessed on the freshwater crustacean Thamnocephalus platyurus, a common model organism for aquatic toxicity testing. In a study evaluating various peptide-containing fractions from the cyanobacterium Woronichinia naegeliana, the fraction containing this compound was tested for acute toxicity. nih.gov This evaluation revealed a low level of toxicity, causing 20% mortality in the exposed T. platyurus population after 24 hours. nih.gov The study noted that the biological activity of this and most other fractions was insufficient to determine a median lethal concentration (LC50) value, indicating relatively low acute toxicity under the tested conditions. nih.govresearchgate.net

| Organism | Compound/Fraction | Exposure Time | Observed Effect (% Mortality) | Reference |

|---|---|---|---|---|

| Thamnocephalus platyurus | Fraction containing this compound | 24 hours | 20.0% | nih.gov |

While direct studies on the effects of this compound on zebrafish (Danio rerio) embryos and larvae are not available in the current body of research, investigations into other members of the cyanopeptolin family have revealed notable toxicological impacts. For example, Cyanopeptolin 1020 (CP1020) has been identified as a neurotoxin in zebrafish embryos, inducing DNA damage. mdpi.comwikipedia.org Transcriptome analysis of zebrafish embryos exposed to CP1020 showed alterations in genes related to DNA damage recognition and repair, as well as the circadian rhythm. researchgate.net

Other studies using zebrafish larvae have demonstrated that different cyanopeptolin variants can lead to a range of adverse outcomes. The cyanopeptolin Micropeptin K139 was found to contribute to over 50% of the mortality observed in zebrafish exposed to a toxic cyanobacterial extract and was also associated with the development of pericardial edema. nih.govlib4ri.ch These findings suggest that while some cyanopeptolins like this compound may exhibit low acute toxicity to certain invertebrates, other variants can exert significant lethal and sublethal effects on vertebrate models like zebrafish. mdpi.comlib4ri.ch

Ecological Distribution and Environmental Dynamics of Cyanopeptolins

Global Occurrence and Producing Cyanobacterial Genera

Cyanopeptolins, including Cyanopeptolin 880, are a class of cyclic depsipeptides produced by a variety of cyanobacteria. Their presence is a global phenomenon, with producing strains found in diverse aquatic environments.

Geographic Distribution of this compound-Producing Strains (e.g., Planktothrix agardhii, Woronichinia naegeliana)

This compound has been identified in several cyanobacterial species, most notably Planktothrix agardhii and Woronichinia naegeliana. capes.gov.brcabidigitallibrary.orgresearchgate.netdntb.gov.ua Strains of P. agardhii producing this compound have been documented in European water bodies. capes.gov.bracs.orgnih.gov For instance, the strain CYA 126/8 of P. agardhii was found to produce homotyrosine-containing cyanopeptolins, including this compound. capes.gov.bracs.orgnih.gov Similarly, field samples of Woronichinia naegeliana collected from a reservoir in southern Poland were shown to synthesize a range of cyanopeptides, including this compound. cabidigitallibrary.orgresearchgate.netdntb.gov.uaresearchgate.netscite.ai This cyanobacterium is frequently found in freshwater around the world, suggesting a wide potential distribution for its associated cyanopeptolins. researchgate.net While specific global distribution maps for this compound are not extensively detailed in the provided research, the distribution of its producing organisms across continents points to a widespread occurrence.

Prevalence in Freshwater and Marine Cyanobacterial Blooms

Cyanopeptolins are commonly associated with cyanobacterial blooms in freshwater ecosystems. mdpi.comnih.govbluegreenwatertech.com These blooms, often caused by genera like Microcystis, Planktothrix, and Anabaena, can release a diverse array of bioactive compounds into the water. nih.govfrontiersin.org this compound has been specifically detected in freshwater bloom-forming cyanobacteria. cabidigitallibrary.orgresearchgate.netscite.ai For example, its presence was confirmed in blooms of Woronichinia naegeliana in a Polish reservoir. researchgate.net While the focus of much research is on freshwater systems, some cyanopeptolins have also been reported in marine environments. frontiersin.org However, specific data on the prevalence of this compound in marine cyanobacterial blooms is less documented compared to its freshwater counterparts. The general understanding is that cyanopeptolins are significant components of the secondary metabolite profile of many bloom-forming cyanobacteria. nih.govacs.orgtandfonline.com

Functional Role of Cyanopeptolins in Cyanobacterial Ecology and Metabolism

Cyanopeptolins are recognized for their potent inhibitory activity against serine proteases such as trypsin and chymotrypsin (B1334515). tandfonline.comevitachem.com This bioactivity is thought to play a crucial role in the ecological success of the producing cyanobacteria. One of the primary hypothesized functions is as a defense mechanism against grazing by zooplankton. nih.govtandfonline.com By inhibiting digestive enzymes in grazers, cyanopeptolins can deter predation and confer a competitive advantage to the cyanobacteria.

Furthermore, these compounds may be involved in intraspecific and interspecific interactions, potentially acting as allelopathic agents that influence the growth and metabolism of other microorganisms in their vicinity. nih.gov The production of a diverse array of peptide variants, including different cyanopeptolins, may provide cyanobacteria with a versatile chemical defense system adaptable to various environmental pressures. nih.govnih.gov The metabolic cost of producing such complex molecules suggests they serve vital functions for the survival and proliferation of the producing organisms. nih.gov

Dynamics of Cyanopeptolin Production and Structural Diversity in Natural Populations

The production of cyanopeptolins, including this compound, is not static but is influenced by various environmental factors. Studies have shown that light intensity, temperature, and nutrient availability can affect the production rates of these peptides. researchgate.net For instance, in some Microcystis strains, higher temperatures led to increased growth rates but lower cellular content of cyanopeptolins. researchgate.net Nutrient limitation, particularly phosphorus, has also been shown to influence peptide production, though the responses can be complex and vary between different cyanopeptolin variants. researchgate.net

A remarkable feature of cyanopeptolins is their extensive structural diversity. mdpi.comtandfonline.com Cyanobacteria often produce a multitude of structural variants of a particular peptide class simultaneously. mdpi.com In the case of Planktothrix, a single strain can produce a wide array of cyanopeptolin variants. mdpi.com This structural diversification can arise from the low substrate specificity of the enzymes involved in their biosynthesis. researchgate.net This chemical diversity within a population can be a significant ecological advantage, potentially broadening the range of biological activities and enhancing the organism's ability to adapt to changing environmental conditions and biological threats. scite.aitandfonline.comevitachem.com Research on Microcystis aeruginosa has demonstrated that different strains possess unique cyanopeptolin profiles, highlighting the strain-specific nature of their production. nih.gov

Data on this compound and Producing Organisms

| Compound | Producing Organism | Geographic Location of Study | Environment |

| This compound | Planktothrix agardhii | Europe | Freshwater |

| This compound | Woronichinia naegeliana | Poland | Freshwater |

Structural Analogs and Biosynthetic Variants of Cyanopeptolin 880

Comparative Structural Analysis with Closely Related Cyanopeptolins

The core structure of cyanopeptolins consists of a six-amino-acid cyclic portion, which includes the characteristic 3-amino-6-hydroxy-2-piperidone (Ahp) residue, and a side chain of variable length and composition. nih.govtandfonline.com Variations in the amino acid residues at different positions and modifications to the side chain give rise to a diverse family of related compounds.

Cyanopeptolin 960 is a close structural analog of Cyanopeptolin 880, both of which are produced by the cyanobacterium Planktothrix agardhii CYA 126/8. capes.gov.bracs.orgnih.gov The key difference between these two compounds lies in the sulfation of an exocyclic 2-O-methyl-D-glyceric acid residue in Cyanopeptolin 960. capes.gov.bracs.orgnih.gov This sulfation adds a sulfate (B86663) group (SO3), increasing the molecular weight from 880 to 960 Da. acs.orgnih.gov

Interestingly, under laboratory conditions without the addition of external homotyrosine, P. agardhii CYA 126/8 was found to produce Cyanopeptolin 960, but not this compound. acs.orgnih.gov This suggests that the sulfation step may be a rate-limiting factor in the biosynthetic pathway, and the addition of homotyrosine could lead to a higher flux through the initial stages of the pathway, resulting in the production of the non-sulfated variant. acs.orgnih.gov

Table 1: Comparison of this compound and Cyanopeptolin 960

| Feature | This compound | Cyanopeptolin 960 |

| Molecular Formula | C45H64N6O12 acs.orgnih.gov | C45H64N6O15S acs.org |

| Molecular Weight | 880 Da acs.orgnih.gov | 960 Da acs.org |

| Key Structural Difference | Non-sulfated 2-O-methyl-D-glyceric acid residue capes.gov.bracs.org | Sulfated 2-O-methyl-D-glyceric acid residue capes.gov.bracs.org |

| Producing Organism | Planktothrix agardhii CYA 126/8 capes.gov.bracs.orgnih.gov | Planktothrix agardhii CYA 126/8 capes.gov.bracs.orgnih.gov |

Homotyrosine, a non-proteinogenic amino acid, is a constituent of various cyanobacterial peptides, including some cyanopeptolins and other classes of compounds like spumigins. tandfonline.com Spumigins are linear peptides that often contain D-homotyrosine. nih.gov

While not a cyanopeptolin, the presence of homotyrosine in spumigins highlights the biosynthetic capacity of cyanobacteria to produce and incorporate this unusual amino acid into different peptide backbones. The biosynthetic pathways for these different classes of peptides, although distinct, draw from a common pool of amino acid precursors, including homotyrosine.

Cyanopeptolin 960: A Sulfated Homotyrosine Analogue

Divergent Biosynthetic Products and Isomers within Cyanopeptolin-Producing Strains

Cyanobacterial strains are known to produce a remarkable diversity of secondary metabolites, and a single strain can often synthesize numerous structural variants of a particular peptide class. mdpi.comnih.gov This diversity arises from the modular nature of the NRPS gene clusters responsible for their biosynthesis. nih.govmdpi.com

For instance, a study of Nostoc edaphicum CCNP1411 identified 93 different cyanopeptolins, 79 of which were new variants. mdpi.comnih.gov This highlights the immense structural diversity that can be generated by a single strain. Similarly, different strains of Planktothrix have been shown to produce unique and complex mixtures of cyanopeptides, including a wide array of cyanopeptolins. mdpi.comnih.gov

The genetic basis for this diversity lies in variations within the NRPS gene clusters. Differences in the substrate specificity of the adenylation domains, which are responsible for selecting the amino acid monomers, and the presence or absence of tailoring enzymes, such as those responsible for methylation or sulfation, lead to the production of a wide range of structural analogs and isomers. nih.govmdpi.com For example, the cyanopeptolin gene cluster in Planktothrix contains a sulfotransferase domain, which is absent in the corresponding gene clusters of Microcystis and Anabaena. nih.govmdpi.com

Impact of Structural Modifications on Biological Activity Profiles

The structural variations among cyanopeptolins have a significant impact on their biological activities, particularly their ability to inhibit serine proteases. nih.govmdpi.com The amino acid residue at position 2, adjacent to the unique Ahp moiety, is a key determinant of inhibitory specificity. mdpi.com

Trypsin Inhibition: Cyanopeptolins containing a basic amino acid, such as arginine, at position 2 typically exhibit potent inhibitory activity against trypsin. mdpi.com

Chymotrypsin (B1334515) Inhibition: In contrast, those with a hydrophobic amino acid, like tyrosine, phenylalanine, or homotyrosine, at position 2 are often selective and potent inhibitors of chymotrypsin. mdpi.com

Other structural modifications also influence biological activity. The presence of a sulfate group, as seen in Cyanopeptolin 960, can affect the molecule's properties and potentially its interaction with biological targets. mdpi.com Additionally, variations in the side chain and other amino acid positions can modulate the potency and selectivity of enzyme inhibition. nih.govmdpi.com For instance, the presence of isoleucine instead of valine at position 6 has been suggested to enhance trypsin inhibition. mdpi.com

Advanced Methodologies in Cyanopeptolin Research

Comprehensive Analytical Chemistry Techniques

Analytical chemistry provides the foundational tools for cyanopeptolin research, enabling the separation of these compounds from complex biological mixtures and the detailed elucidation of their structures.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and purification of cyanopeptolins from crude cyanobacterial extracts. advancechemjournal.comwikipedia.org This chromatographic method separates components in a mixture based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase pumped through the column at high pressure. advancechemjournal.comwikipedia.org

In the investigation of Cyanopeptolin 880, researchers frequently employ reversed-phase HPLC (RP-HPLC). nih.govacs.org This approach uses a non-polar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, and a polar mobile phase, often a gradient of water and acetonitrile. nih.govacs.orgmdpi.com Crude peptide fractions extracted from cyanobacterial biomass, such as Planktothrix agardhii, are subjected to multiple rounds of HPLC. nih.gov Initial separation may be done using flash chromatography followed by preparative or semi-preparative HPLC to isolate fractions containing cyanopeptolins. nih.govworktribe.com Final purification to obtain chromatographically homogeneous compounds like this compound is often achieved using analytical HPLC columns, ensuring the purity required for subsequent structural analysis and bioassays. nih.gov The process is monitored by detectors, such as UV detectors, which can identify peptide bonds by their absorbance at specific wavelengths (e.g., 238 nm).

Table 1: HPLC Systems Used in this compound Research

| Component | Description | Purpose in this compound Analysis |

|---|---|---|

| Pump | Delivers the mobile phase at high, constant pressure. | Ensures reproducible retention times and efficient separation. |

| Injector | Introduces the sample extract into the mobile phase stream. | Allows for precise loading of the sample onto the column. |

| Column | A tube packed with the stationary phase (e.g., C18). | The core of the separation process, where different peptides are retained for varying lengths of time. nih.gov |

| Mobile Phase | A solvent system (e.g., water/acetonitrile gradient). | Elutes the peptides from the column; the gradient is adjusted to optimize separation. mdpi.com |

| Detector | Measures the components as they elute (e.g., UV-Vis). | Quantifies and detects the presence of separated peptides. |

| Fraction Collector | Collects the eluting components into separate vials. | Isolates pure this compound for further experiments like NMR and bioassays. |

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of cyanopeptolins and for identifying new variants within complex mixtures. nih.gov These methods are often coupled with liquid chromatography (LC) for enhanced separation and analysis. nih.govpagepressjournals.org

High-Resolution Mass Spectrometry (HRMS): High-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF-MS) was fundamental in the initial characterization of this compound. nih.govacs.org This technique provided a highly accurate mass measurement, yielding a [M+H]⁺ pseudomolecular ion at an m/z of 881.4645. nih.govacs.org This precise measurement was consistent with a molecular formula of C₄₅H₆₄N₆O₁₂, which was further corroborated by a prominent fragment ion corresponding to the loss of a water molecule ([M+H-H₂O]⁺). nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for metabolome profiling and detecting new cyanopeptolin variants in cyanobacterial extracts. mdpi.comresearchgate.net This method involves separating compounds by LC, ionizing them, selecting a specific precursor ion (like the molecular ion of a potential cyanopeptolin), fragmenting it, and then analyzing the resulting product ions. researchgate.net This fragmentation pattern provides structural information, acting as a fingerprint for the molecule. nih.gov Diagnostic product ions characteristic of the cyanopeptolin class, such as those corresponding to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, can be used in filtering approaches to specifically search for these compounds in large datasets. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: MALDI-TOF MS is another valuable technique, particularly for the rapid profiling of cyanopeptolins directly from whole cyanobacterial cells or colonies. core.ac.ukresearchgate.net In this method, the sample is co-crystallized with a matrix that absorbs laser energy. bruker.com The laser pulse desorbs and ionizes the analytes, which are then identified by their time-of-flight to the detector. bruker.com MALDI-TOF has been used to reveal the presence of cyanopeptolin-type peptides in cyanobacterial blooms and can be a useful tool for chemotaxonomic studies and the early detection of potentially toxic blooms. researchgate.net

Table 2: Mass Spectrometry Techniques in this compound Analysis

| Technique | Application | Key Findings for this compound & Related Variants |

|---|---|---|

| HR-ESI-TOF-MS | Accurate mass determination and formula prediction. | Determined the molecular formula of this compound as C₄₅H₆₄N₆O₁₂ from the [M+H]⁺ ion at m/z 881.4645. nih.govacs.org |

| LC-MS/MS | Metabolome profiling, structural characterization, and new variant detection. | Enables the identification of dozens of cyanopeptolin variants in a single strain based on characteristic fragmentation patterns. researchgate.netnih.gov |

| MALDI-TOF MS | Rapid screening and profiling of peptides from cell colonies. | Allows for high-throughput analysis and typing of single colonies for their peptide content, including cyanopeptolins. researchgate.netresearchgate.net |

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete de novo structural elucidation of novel compounds like this compound. numberanalytics.comuoc.grmdpi.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity, allowing for the assembly of the molecule's planar structure. nih.govnumberanalytics.com

The structure of this compound was determined through the interpretation of high-field NMR data. nih.govacs.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed:

¹H and ¹³C NMR: These 1D spectra provided the initial inventory of protons and carbons. For this compound, ¹³C NMR data suggested the presence of 45 carbons, including seven methyl, eight methylene (B1212753), 16 methine, and 10 quaternary carbons. nih.govacs.org

1D-TOCSY (Total Correlation Spectroscopy): This experiment was crucial for identifying individual amino acid spin systems by revealing correlations between all protons within a coupled network. nih.govacs.org It readily identified two isoleucine residues, a glyceric acid unit, a β-substituted alanine, and a γ-substituted aminobutyric acid in this compound. nih.govacs.org

gCOSY (Gradient Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other (typically through two or three bonds), helping to piece together the identified spin systems. biorxiv.org

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon, assigning the carbon skeleton. nih.govacs.org

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This powerful 2D experiment reveals correlations between protons and carbons over two to three bonds. It was instrumental in connecting the individual amino acid residues to form the final peptide structure of this compound, for instance by linking N-methyl groups to the correct amino acid and establishing the peptide and ester bonds that form the cyclic core. nih.govacs.org

Table 3: Key Structural Features of this compound Determined by NMR

| Structural Moiety | NMR Experiment(s) Used for Identification |

|---|---|

| Two Isoleucine Residues | 1D-TOCSY, gCOSY nih.govacs.org |

| Glyceric Acid | 1D-TOCSY nih.govacs.org |

| N-methyl Phenylalanine | 1D-TOCSY, gHMBC nih.govacs.org |

| Homotyrosine | 1D-TOCSY, gHMBC nih.govacs.org |

| Threonine | 1D-TOCSY, gHMBC nih.govacs.org |

Advanced Mass Spectrometry (LC-MS/MS, HRMS, MALDI-TOF) for Metabolome Profiling and Variant Detection

Molecular Biology and Genetic Approaches for Biosynthetic Pathway Elucidation and Manipulation

The vast structural diversity of cyanopeptolins is a direct result of their biosynthesis by large, modular enzyme complexes known as non-ribosomal peptide synthetases (NRPS). nih.gov Molecular biology and genetic techniques are vital for identifying and characterizing the NRPS gene clusters responsible for cyanopeptolin production and for manipulating these pathways to generate novel compounds. nih.govfrontiersin.org

Cyanopeptolin biosynthesis gene clusters (often designated mcn or similar) encode the multi-domain NRPS enzymes. mdpi.com Each module of the NRPS is typically responsible for the incorporation of a single amino acid into the growing peptide chain. The domains within a module perform specific functions, such as substrate recognition and activation (A-domain), covalent binding and translocation (T-domain), and peptide bond formation (C-domain). The combination and specificity of these modules dictate the final structure of the peptide. frontiersin.org Genetic analysis of these clusters can predict the structure of the resulting peptide, aiding in the identification of new variants from sequence data. frontiersin.org

A key research approach involves precursor-directed biosynthesis. This technique manipulates the metabolic pathway by supplying a non-native or limiting amino acid precursor to the cyanobacterial culture. nih.gov In a study involving the Planktothrix agardhii strain CYA 126/8, feeding the culture with DL-homotyrosine resulted in a significant increase in the production of this compound. nih.govnih.gov This finding demonstrates that this compound is a natural product of this strain and that its biosynthetic pathway can be influenced by the availability of specific precursors. nih.gov Such experiments are crucial for confirming biosynthetic origins and for potentially increasing the yield of desired compounds for further study.

Biochemical Assay Development for Target Elucidation and Activity Screening

A primary driver for cyanopeptolin research is their potential as bioactive compounds, particularly as protease inhibitors. nih.govmdpi.com The development of biochemical assays is essential for screening the biological activity of isolated compounds like this compound, identifying their molecular targets, and quantifying their potency. acs.orgmdpi.com

The most common targets for cyanopeptolins are serine proteases, a large family of enzymes involved in diverse physiological processes. nih.gov Therefore, activity screening typically involves a panel of protease inhibition assays. mdpi.com In these assays, the purified cyanopeptolin is incubated with a specific protease (e.g., trypsin, chymotrypsin (B1334515), elastase) and a synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage. The inhibitory activity of the cyanopeptolin is measured by the reduction in the rate of product formation. mdpi.com

The results of these assays reveal both the potency and the selectivity of the inhibitor. For example, studies on various cyanopeptolins have shown that the amino acid at position 2 of the peptide ring is a key determinant of activity. researchgate.netmdpi.com Variants containing arginine at this position tend to be potent inhibitors of trypsin, while those with tyrosine are often selective and potent inhibitors of chymotrypsin. researchgate.netmdpi.com Although specific inhibition data for this compound is not detailed in the referenced literature, related compounds isolated in the same study were tested against carboxypeptidase A, with one anabaenopeptin variant showing an IC₅₀ value of 0.12 μg/mL. acs.org Such assays are fundamental for establishing the structure-activity relationships (SAR) that guide the search for cyanopeptolins with potential therapeutic applications. nih.govmdpi.com

Table 4: Common Biochemical Assays for Cyanopeptolin Activity

| Assay Type | Target Enzyme Example | Purpose |

|---|---|---|

| Serine Protease Inhibition | Trypsin, Chymotrypsin, Elastase | To determine the potency (e.g., IC₅₀) and selectivity of inhibition against key metabolic enzymes. researchgate.netnih.govmdpi.com |

| Protein Phosphatase Inhibition | Protein Phosphatase 1 (PP1) | To test for activity against other major enzyme classes, as seen with microcystins. mdpi.com |

| Carboxypeptidase Inhibition | Carboxypeptidase A | To explore inhibitory activity against exopeptidases. acs.org |

| Cytotoxicity Assay | HeLa, MCF-7 cancer cell lines | To assess the effect of the compound on the viability of human cells. nih.govmdpi.com |

Future Research Trajectories and Biotechnological Potential of Cyanopeptolins

Discovery of Novel Cyanopeptolin Variants and Biosynthetic Pathways

The future of cyanopeptolin research is heavily reliant on the continued discovery of new structural variants and a deeper understanding of their genetic blueprints. The structural diversity of these compounds is a direct result of their synthesis by large, modular enzyme complexes known as non-ribosomal peptide synthetases (NRPS). These biosynthetic pathways allow for the incorporation of non-proteinogenic amino acids and various chemical modifications, leading to a vast array of natural products from a single organism.

Recent work has demonstrated that a single cyanobacterial strain can produce a remarkable number of cyanopeptolin variants; for instance, Nostoc edaphicum CCNP1411 was found to produce 93 different cyanopeptolins, 79 of which were new to science. Similarly, a study of Planktothrix strains from Canadian lakes identified 80 unique cyanopeptolins. This highlights that a significant reservoir of novel cyanopeptolins likely remains undiscovered in various aquatic environments.

The discovery of Cyanopeptolin 880 itself provides insight into a key strategy for uncovering novel variants: precursor-directed biosynthesis. This compound was identified in cultures of the cyanobacterium Planktothrix agardhii CYA 126/8 that were supplemented with the non-proteinogenic amino acid homotyrosine. Notably, this compound was not detected in cultures that were not fed this specific precursor, suggesting that the biosynthetic machinery has a degree of flexibility and can incorporate externally supplied building blocks to generate new compounds. This approach could be systematically employed to generate novel analogues with potentially enhanced or different biological activities.

Future research will focus on:

Genomic Mining: Analyzing the genomes of diverse cyanobacterial species to identify novel NRPS gene clusters, like the mcn, apd, and oci clusters that are known to produce cyanopeptolins.

Advanced Metabolomics: Employing high-resolution mass spectrometry and molecular networking to detect and characterize low-abundance cyanopeptolin variants in complex environmental samples and lab cultures.

Precursor-Directed Biosynthesis: Systematically feeding cyanobacterial cultures with various synthetic amino acid precursors to induce the production of new, targeted cyanopeptolin derivatives.

Table 1: Characteristics of this compound

| Characteristic | Description | Source(s) |

| Molecular Formula | C45H64N6O12 | |

| Producing Organism | Planktothrix agardhii CYA 126/8, Woronichinia naegeliana | |

| Compound Class | Cyclic Depsipeptide, Non-ribosomal peptide | |

| Key Structural Feature | Contains a homotyrosine residue | |

| Biosynthesis Note | Production in P. agardhii was observed upon feeding with a homotyrosine precursor. |

In-depth Mechanistic Characterization of Biological Interactions and Target Specificity

The primary known biological activity of the cyanopeptolin class is the inhibition of serine proteases, such as trypsin, chymotrypsin (B1334515), and elastase. The mechanism of inhibition is understood to be a substrate-like binding, where the rigid cyclic structure of the cyanopeptolin molecule occupies the active site of the protease, preventing it from binding and cleaving its natural substrates.

A critical area for future research is the detailed elucidation of structure-activity relationships (SAR). Studies have established that the amino acid at position 2 of the cyanopeptolin core is a key determinant of target specificity.

Trypsin Inhibition: Cyanopeptolins containing a basic amino acid like arginine (Arg) or lysine (B10760008) at position 2 show potent and specific inhibition of trypsin. For example, Cyanopeptolin 1020, which has an arginine at this position, is an extremely potent trypsin inhibitor with an IC50 value in the picomolar range.

Chymotrypsin Inhibition: Variants with a large hydrophobic or aromatic amino acid at position 2, such as tyrosine (Tyr), phenylalanine (Phe), leucine (B10760876) (Leu), or homotyrosine (Hty), are typically specific inhibitors of chymotrypsin.

For this compound, which contains a homotyrosine residue, its activity profile is predicted to be that of a chymotrypsin inhibitor. However, specific enzymatic assays have not been reported in the available literature. An essential future task is to isolate or synthesize sufficient quantities of this compound to perform comprehensive protease profiling. This would confirm its primary target and determine its potency (e.g., its IC50 value).

Further research should focus on:

Co-crystallization Studies: Obtaining X-ray crystal structures of cyanopeptolins (including variants like 880) in complex with their target proteases. This would provide atomic-level detail of the binding interactions and explain the basis for specificity.

Kinetic Analysis: Performing detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for specific cyanopeptolin-protease pairs.

SAR Studies: Systematically modifying the structure of this compound, for instance by altering the amino acids at various positions or modifying the side chain, to understand how each component contributes to binding affinity and specificity.

Table 2: Structure-Activity Relationship in Cyanopeptolins

| Amino Acid at Position 2 | Typical Protease Target | Example Variant(s) |

| Basic (e.g., Arginine) | Trypsin | Cyanopeptolin 1020 |

| Hydrophobic/Aromatic (e.g., Leucine, Tyrosine, Phenylalanine) | Chymotrypsin | Cyanopeptolin 954, Nostopeptin BN920 |

| Hydrophobic/Aromatic (e.g., Homotyrosine ) | Chymotrypsin (Predicted) | This compound |

Q & A

Q. What analytical techniques are essential for confirming the molecular structure of Cyanopeptolin 880?

this compound’s structure is determined through a combination of High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS) and multidimensional NMR spectroscopy . HR-ESI-TOFMS provides precise molecular formula confirmation (e.g., [M + H]⁺ at m/z 881.4645 for C₄₅H₆₄N₆O₁₂), while ¹H-¹³C HSQC and HMBC NMR data resolve substituents like para-disubstituted phenyl rings and methoxy glyceric acid residues . Fragmentation patterns (e.g., m/z 863.4533 [M + H⁺ - H₂O]⁺) further validate the structure .

Q. How can researchers optimize the isolation of this compound from cyanobacterial cultures?

Isolation involves HPLC purification on a Lichrosphere C-18 column with a gradient of aqueous acetonitrile (45% → 50% over 20 min). Retention times (e.g., 9.5 min for this compound) and solvent gradients are critical for resolving structurally similar analogs . Supplementing growth media with precursors like homotyrosine enhances yield, as sulfation is rate-limiting in unsupplemented media .

Q. What bioactivity assays are applicable for studying this compound’s protease inhibition?

Standard assays include carboxypeptidase A inhibition (IC₅₀ determination) and trypsin/chymotrypsin inhibition screening . For example, Cyanopeptolin 960 (a sulfated analog) inhibits carboxypeptidase A with an IC₅₀ of 0.12 µg/mL, while this compound shows no activity at ≤20 µg/mL . Negative results require validation via dose-response curves and comparison with known inhibitors.

Advanced Research Questions

Q. How can spectral data discrepancies between this compound and its analogs be resolved?

Minor structural variations (e.g., sulfation) cause subtle NMR shifts (Δδ ≤0.05 ppm for most protons) but significant changes in m/z (e.g., +SO₃ for sulfated analogs). 1D TOCSY and FTIR spectroscopy (e.g., sulfate stretch at 1206 cm⁻¹) differentiate sulfated vs. non-sulfated forms. HR-ESI-TOFMS pseudomolecular ion clusters ([M + H]⁺ at m/z 961.4223 for sulfated variants) provide additional confirmation .

Q. What experimental strategies address contradictions in this compound’s bioactivity data?

Inconsistent inhibition results (e.g., activity against carboxypeptidase A but not trypsin) require mechanistic studies (e.g., enzyme binding assays) and structural-activity relationship (SAR) analysis . For instance, homotyrosine substitution or sulfation may alter binding specificity. Replicate assays under varied conditions (pH, temperature) and use of isothermal titration calorimetry (ITC) can clarify conflicting data .

Q. How can researchers ensure reproducibility in this compound synthesis studies?

Document fermentation protocols in detail, including homotyrosine supplementation schedules (e.g., 1 mL/day for 14 days post-inoculation) and termination criteria . Provide raw spectral data (NMR, MS) in supporting information, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization) . Use standardized bioassay protocols (e.g., IC₅₀ determination with positive controls) .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing this compound’s bioactivity data?

For dose-response assays, nonlinear regression models (e.g., log(inhibitor) vs. normalized response) calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing multiple analogs. Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers present spectral data to support structural claims?

Include HR-ESI-TOFMS spectra with annotated fragmentation patterns and NMR tables (δ values, multiplicity, J-couplings). For journals like Beilstein J. Org. Chem., limit main-text data to five compounds; place additional spectra in supplementary files with hyperlinks .

What criteria validate the novelty of this compound research questions?

Apply the FINER framework :

- Feasible : Ensure access to cyanobacterial strains and analytical infrastructure.

- Novel : Highlight structural uniqueness (e.g., homotyrosine substitution) or understudied bioactivities.

- Relevant : Link to broader fields like protease inhibitor drug discovery .

Data Presentation and Ethics

Q. How should raw data from this compound studies be archived?

Deposit spectral data in public repositories (e.g., GNPS, MetaboLights) and provide accession numbers. For computational data, share scripts (e.g., Python/R for SAR modeling) on platforms like GitHub .

Q. What ethical considerations apply to this compound research?

Disclose sourcing of cyanobacterial strains (e.g., Planktothrix agardhii) and compliance with Nagoya Protocol for genetic resources. For collaborative studies, acknowledge contributions per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.